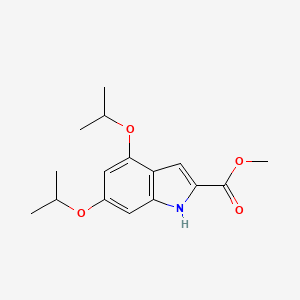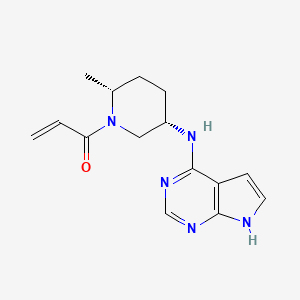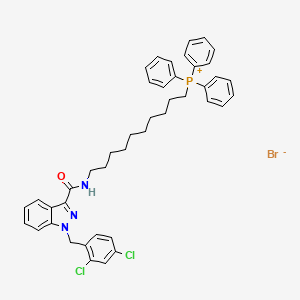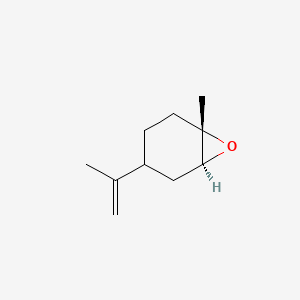
(+)-trans-Limonene 1,2-epoxide
描述
(+)-trans-Limonene 1,2-epoxide is a chiral epoxide derived from limonene, a naturally occurring monoterpene found in the oils of citrus fruits
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-trans-Limonene 1,2-epoxide can be achieved through several methods, with the most common being the epoxidation of limonene. One widely used method is the Jacobsen epoxidation, which involves the use of a chiral manganese catalyst to achieve high enantioselectivity . The reaction typically proceeds under mild conditions, with the addition of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. High-pressure homogenization techniques are also employed to produce solid lipid nanoparticles loaded with the compound, enhancing its stability and bioavailability .
化学反应分析
Types of Reactions: (+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other functionalized products.
Oxidation: The epoxide ring can be further oxidized to form more complex oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of new carbon-oxygen bonds.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide, leading to the formation of trans-diols.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring, resulting in the formation of alcohols or other substituted products.
Major Products: The major products formed from these reactions include trans-diols, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(+)-trans-Limonene 1,2-epoxide has a wide range of applications in scientific research:
作用机制
The mechanism of action of (+)-trans-Limonene 1,2-epoxide primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products . In biological systems, the compound can interact with cellular components, potentially leading to oxidative stress and cytotoxic effects .
相似化合物的比较
Limonene 1,2-epoxide: The cis-isomer of limonene 1,2-epoxide, which has different stereochemistry and potentially different reactivity.
Limonene: The parent compound from which (+)-trans-Limonene 1,2-epoxide is derived.
Other monoterpene epoxides: Compounds such as pinene oxide and myrcene oxide, which share similar structural features and reactivity.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its cis-isomer and other related compounds.
属性
IUPAC Name |
(1S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-AGROOBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CC[C@]2([C@H](C1)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


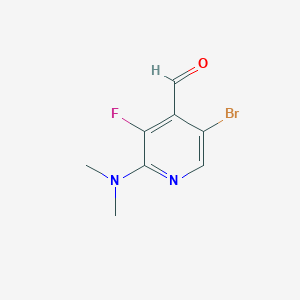
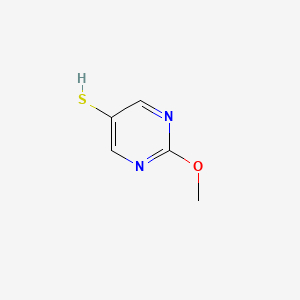
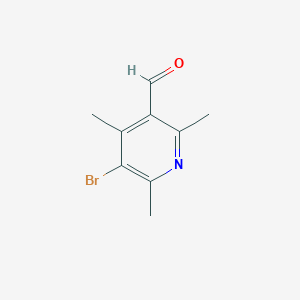
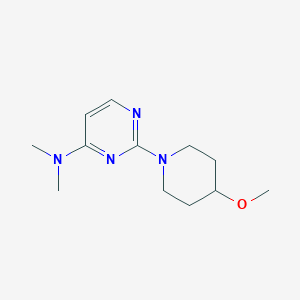
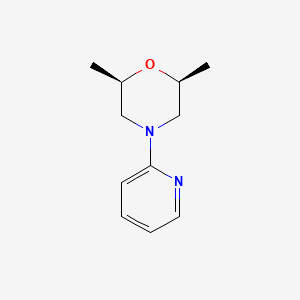
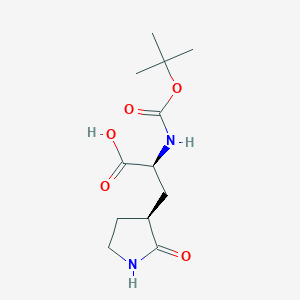
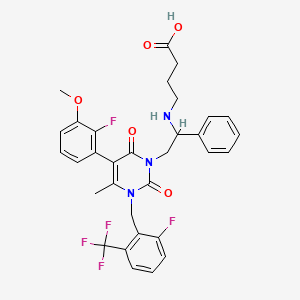
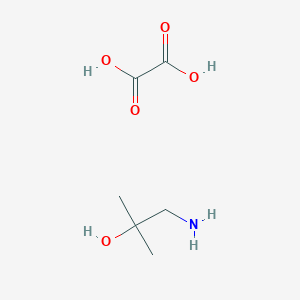
![tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane](/img/structure/B8146228.png)
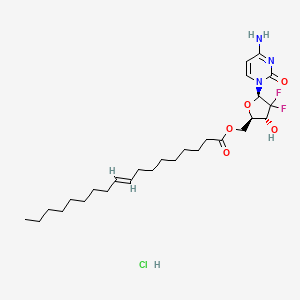
![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)
